molecular formula C17H16N4O2S2 B2472365 N-(6-methylbenzo[d]thiazol-2-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 933230-41-2

N-(6-methylbenzo[d]thiazol-2-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2472365
CAS RN: 933230-41-2
M. Wt: 372.46
InChI Key: FHNSLGHJRGVJLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H16N4O2S2 and its molecular weight is 372.46. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Chemical Properties

  • The synthesis of ring-annulated thiazolo[3,2-a]pyrimidinone products utilizing N-aryl-2-chloroacetamides as doubly electrophilic building blocks demonstrates the chemical versatility and potential of compounds similar to the one . These synthetic routes yield products through elimination processes, underlining the importance of these compounds in heterocyclic chemistry and their potential application in developing novel molecules with unique properties (Janardhan et al., 2014).

Antimicrobial and Antitumor Activities

  • Research into heterocyclic derivatives derived from similar structures has shown significant antitumor and antimicrobial activities. These studies highlight the biological relevance of these compounds, suggesting their potential in therapeutic applications. For instance, polyfunctionally substituted heterocyclic compounds have been evaluated for their antiproliferative activity, showing high inhibitory effects against various cancer cell lines (Shams et al., 2010). Additionally, novel compounds derived from visnaginone and khellinone have demonstrated significant anti-inflammatory and analgesic activities, indicating the potential of these compounds in drug development (Abu‐Hashem et al., 2020).

Mechanistic Insights and Applications

  • The exploration of cascade reactions involving thioureido-acetamides reveals the compound's potential in synthesizing various heterocycles. These reactions demonstrate excellent atom economy and provide a route to important heterocycles, offering insights into the compound's utility in creating complex molecular structures (Schmeyers & Kaupp, 2002).
  • Studies on the antimicrobial effects of novel thiazole derivatives, including similar compounds, have shown considerable antimicrobial activity against a range of pathogens, underscoring the importance of these compounds in addressing antimicrobial resistance challenges (Cankiliç & Yurttaş, 2017).

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c1-9-5-6-12-13(7-9)25-17(19-12)20-14(22)8-24-15-10-3-2-4-11(10)18-16(23)21-15/h5-7H,2-4,8H2,1H3,(H,18,21,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNSLGHJRGVJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=O)NC4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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